molecular formula C21H22N4O B5105927 N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide

N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide

Cat. No.: B5105927
M. Wt: 346.4 g/mol
InChI Key: XWANHVFDHXMMIX-UHFFFAOYSA-N
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Description

N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide, also known as VU6005649, is a small molecule compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Mechanism of Action

N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide works by increasing the availability of NAD+, which is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By increasing NAD+ levels, this compound can activate sirtuins, a family of enzymes that play a crucial role in regulating cellular homeostasis and aging. Additionally, this compound can also activate PARP enzymes, which are involved in DNA repair and cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve mitochondrial function by increasing the activity of complex I and II of the electron transport chain. This leads to an increase in ATP production and a reduction in oxidative stress. This compound has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, which can improve glucose uptake and insulin sensitivity. Furthermore, this compound can induce autophagy, a cellular process that helps in the removal of damaged proteins and organelles.

Advantages and Limitations for Lab Experiments

The advantages of using N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide in lab experiments include its high purity, stability, and specificity towards NAD+ metabolism. However, the limitations of using this compound include its relatively high cost and limited availability. Additionally, the optimal dosage and treatment duration of this compound for different diseases are still under investigation.

Future Directions

For research on N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide include investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Moreover, the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy is also an area of interest. Finally, the identification of biomarkers that can predict the response to this compound treatment is crucial for its successful translation into clinical practice.
Conclusion:
In conclusion, this compound is a promising small molecule compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves increasing NAD+ availability, which can activate sirtuins and PARP enzymes. This compound can improve mitochondrial function, glucose metabolism, and induce autophagy. However, further research is needed to fully understand its therapeutic potential and limitations.

Synthesis Methods

The synthesis of N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide involves a multi-step process that starts with the condensation of 2-chloroquinoline-3-carbaldehyde with N-methylpyrrolidine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

N-methyl-6-(1-pyrrolidinyl)-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also shown that this compound can improve mitochondrial function and reduce oxidative stress, which are important factors in the development of neurodegenerative disorders. Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of metabolic diseases.

Properties

IUPAC Name

N-methyl-6-pyrrolidin-1-yl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-24(15-18-10-8-16-6-2-3-7-19(16)23-18)21(26)17-9-11-20(22-14-17)25-12-4-5-13-25/h2-3,6-11,14H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWANHVFDHXMMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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